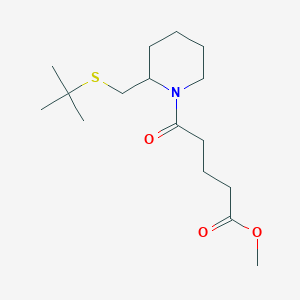![molecular formula C16H19FN2O3 B2860040 N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2200176-02-7](/img/structure/B2860040.png)
N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide, commonly known as FPPP, is a synthetic compound that belongs to the class of designer drugs. It was first synthesized in the 1960s and has been extensively studied for its potential applications in scientific research.
作用机制
FPPP acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine signaling, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPPP are complex and not fully understood. Studies have shown that it can increase locomotor activity in animals, as well as cause changes in dopamine receptor expression and signaling in the brain.
实验室实验的优点和局限性
One advantage of using FPPP in lab experiments is its high potency and selectivity for dopamine receptors. This allows researchers to study the effects of dopamine signaling in a more targeted and precise manner. However, FPPP is also highly addictive and can have negative effects on animal behavior and health, which can limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for research on FPPP. One area of interest is the development of new drugs that target specific dopamine receptors in the brain, which could have therapeutic applications for a range of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of FPPP and other designer drugs, as well as their potential risks and benefits for human health.
合成方法
The synthesis of FPPP involves a multi-step process that starts with the reaction of 3-fluorophenol with pyrrolidine in the presence of a base to form 3-(3-fluorophenoxy)pyrrolidine. This intermediate is then reacted with acryloyl chloride to yield the final product, FPPP.
科学研究应用
FPPP has been used in a variety of scientific research applications, primarily as a tool for studying the structure and function of the brain. It has been used to investigate the role of dopamine receptors in the brain, as well as to study the effects of various drugs on these receptors.
属性
IUPAC Name |
N-[3-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-2-15(20)18-8-6-16(21)19-9-7-14(11-19)22-13-5-3-4-12(17)10-13/h2-5,10,14H,1,6-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKEJAJGJTGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC(C1)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2859959.png)
![methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2859962.png)
![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2859963.png)
![8-(5-chloro-2-methylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859964.png)







![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2859981.png)